Pindolol is classified as a beta-blocker and was developed in the 1960s by Sandoz. It has intrinsic sympathomimetic activity, which means it can mimic some effects of sympathetic stimulation while blocking others. Pindolol glucuronide serves as a significant metabolite of pindolol, reflecting its pharmacokinetic behavior and potential therapeutic implications .
The synthesis of pindolol glucuronide typically involves the enzymatic conjugation of pindolol with glucuronic acid. This process can be achieved through two main strategies: direct glucuronidation or glycosylation followed by oxidation. The latter method is often preferred due to its reliability across various substrates .
Recent studies have optimized these processes using various donors and conditions to enhance yield and selectivity .
Pindolol glucuronide can be represented by its molecular formula with a molecular weight of approximately 396.45 g/mol. The structure consists of the pindolol moiety linked to a glucuronic acid unit via an ether or ester bond, depending on the specific reaction conditions used during synthesis.
Pindolol glucuronide undergoes various chemical reactions typical for glucuronides, including hydrolysis under acidic or enzymatic conditions, which can release the parent drug, pindolol. The stability of this conjugate is crucial for its role in drug metabolism and elimination.
Key reactions include:
These reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) for identification and quantification .
The mechanism by which pindolol glucuronide exerts its effects involves its role as a metabolite that influences the pharmacokinetics of pindolol. Upon administration, pindolol is metabolized to its glucuronide form, which enhances its hydrophilicity, facilitating renal excretion.
This metabolic pathway ensures that active compounds are efficiently cleared from systemic circulation, reducing potential toxicity .
Pindolol glucuronide exhibits several notable physical and chemical properties:
These properties play a critical role in determining the pharmacokinetic profile of both pindolol and its metabolites .
Pindolol glucuronide has significant implications in pharmacology and toxicology:
Pindolol glucuronide is a phase II metabolite formed by the covalent linkage of the beta-blocker pindolol with glucuronic acid via a glycosidic bond. Its systematic IUPAC name is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-{[1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-yl]oxy}oxane-2-carboxylic acid, reflecting the stereochemical complexity of the glucuronide moiety [1] [4]. The molecular formula is C₂₀H₂₈N₂O₈, with an average molecular mass of 424.45 g/mol and a monoisotopic mass of 424.18456587 Da [1] [2].
The parent compound pindolol contains a chiral center, leading to (R)- and (S)-enantiomers. Glucuronidation occurs primarily at the aliphatic hydroxyl group of pindolol, forming an O-glucuronide [3] [6]. The glucuronic acid unit itself introduces additional stereocenters, resulting in diastereomeric variants. Studies confirm that enzymatic glucuronidation yields a specific diastereomer where glucuronic acid adopts the β-D-configuration, as evidenced by the SMILES notation: CC(C)NC[C@H](COC1=C2C=CNC2=CC=C1)O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C(O)=O
[4]. Commercial standards often specify the (R)-pindolol enantiomer conjugated to β-D-glucuronic acid (UNII: NH44S8YR9A) [4] [5], though racemic mixtures (e.g., "(R,S) Pindolol-O-beta-D-glucuronide") are also documented [2] [5].
Enzymatic Synthesis:In humans, pindolol glucuronide is predominantly formed in hepatocytes via UDP-glucuronosyltransferase (UGT) enzymes. Human hepatocyte cultures demonstrate that 30–40% of administered pindolol remains unchanged, while the majority undergoes hepatic metabolism to form glucuronide and sulfate conjugates [3] [6]. This pathway is conserved across diverse hepatic conditions, including co-cultures with rat liver epithelial cells, confirming the role of UGTs in the stereoselective conjugation [3].
Chemical Synthesis:Chemical glucuronidation of pindolol typically employs the Koenigs-Knorr reaction or related methods to link activated glucuronic acid derivatives (e.g., methyl ester acetobromoglucuronate) to pindolol’s hydroxyl group. Challenges include:
Table 1: Synthesis Methods for Pindolol Glucuronide
Method | Catalyst/Conditions | Product Stereochemistry | Yield Challenges |
---|---|---|---|
Enzymatic (UGT) | Human hepatocytes, UDPGA | (R)-Pindolol-β-D-glucuronide | Moderate (competes with sulfation) |
Chemical | Koenigs-Knorr, Ag₂CO₃ catalyst | Racemic β-D-glucuronide | Low due to protection steps |
Solubility and Partitioning:Pindolol glucuronide is highly hydrophilic due to its ionizable carboxylic acid (pKa ≈ 3.01) and polar sugar moiety. Its experimental log P is approximately -2.2, significantly lower than pindolol’s log P of 1.75–1.9 [1] [9]. This property renders it soluble in aqueous media but insoluble in organic solvents. In micellar systems (e.g., SDS), solubility increases due to interactions between the glucuronide carboxylate and surfactant head groups, analogous to other carboxylate-containing drugs [8].
Stability:
Solid-State Characteristics:While crystallographic data (e.g., X-ray diffraction) are limited, the glucuronide’s flexibility suggests low crystallinity:
Table 2: Key Physicochemical Parameters of Pindolol Glucuronide
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 424.45 g/mol | DrugBank [1] |
log P | -2.2 | Chemaxon prediction [1] |
pKa (Carboxylic Acid) | 3.01 | Chemaxon [1] |
Polar Surface Area | 153.5 Ų | DrugBank [1] |
Aqueous Solubility | High (log P = -2.2) | Calculated [1] [8] |
Collision Cross-Section | 193.78 Ų ([M-H]⁻) | DeepCCS prediction [1] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7